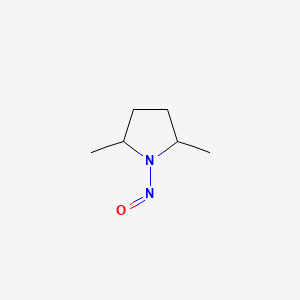
methyl (2E)-3-nitroprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of an organic compound usually includes its IUPAC name, structural formula, and functional groups. The compound “methyl (2E)-3-nitroprop-2-enoate” suggests it contains a nitro group (-NO2) and an ester group (-COOCH3) on a propene structure .
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions, starting from readily available substances. The exact process would depend on the specific compound and may involve techniques like condensation, substitution, or redox reactions .Molecular Structure Analysis
Molecular structure analysis often involves spectroscopic methods such as NMR, IR, and mass spectrometry. These techniques can provide information about the types of atoms in the compound, their connectivity, and the 3D arrangement of the atoms .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. For example, the compound might participate in addition reactions (common for alkenes), substitution reactions (common for halides or nitro compounds), or elimination reactions .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be predicted based on the compound’s structure and functional groups .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl (2E)-3-nitroprop-2-enoate involves the reaction of methyl acrylate with nitric acid in the presence of a catalyst to form the desired product.", "Starting Materials": [ "Methyl acrylate", "Nitric acid", "Catalyst" ], "Reaction": [ "Add nitric acid to a reaction flask", "Add the catalyst to the reaction flask", "Add methyl acrylate to the reaction flask slowly while stirring", "Heat the reaction mixture to a specific temperature and maintain it for a specific time", "Cool the reaction mixture and extract the product using a suitable solvent", "Purify the product using column chromatography or recrystallization" ] } | |
Número CAS |
52745-92-3 |
Nombre del producto |
methyl (2E)-3-nitroprop-2-enoate |
Fórmula molecular |
C4H5NO4 |
Peso molecular |
131.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



